3-(Methoxycarbonyl)-2-nitrobenzoic acid

Description

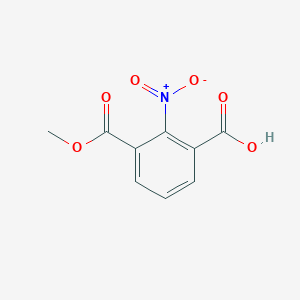

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycarbonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)6-4-2-3-5(8(11)12)7(6)10(14)15/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUULGBPUCNUUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646614 | |

| Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861593-27-3 | |

| Record name | 3-(Methoxycarbonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Methoxycarbonyl)-2-nitrobenzoic acid CAS number

An In-depth Technical Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical and physical properties, synthesis, and safety information, presented in a format tailored for scientific and research applications.

Chemical Identity and Properties

This compound, also known by its systematic name 2-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester, is a nitrobenzoate derivative.[1] Its unique structure, featuring both a carboxylic acid and a methyl ester group on a nitro-substituted benzene ring, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 861593-27-3[1][2] |

| Molecular Formula | C₉H₇NO₆[1] |

| Molecular Weight | 225.15 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 2-Nitroisophthalic acid monomethyl ester[1][2], 2-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 400.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.82 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective nitration of a substituted benzoic acid derivative followed by esterification, or vice versa. A plausible synthetic route starts from a commercially available precursor, which is then subjected to nitration and selective hydrolysis or esterification.

General Synthetic Workflow:

A common approach to synthesizing compounds of this nature is the nitration of a corresponding phthalate derivative. For instance, the synthesis could conceptually proceed from dimethyl isophthalate.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of a Methyl Benzoate Derivative (Illustrative)

The following is a generalized protocol based on the synthesis of similar nitrobenzoic acids and should be adapted and optimized for the specific synthesis of this compound.

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature (-10°C to 0°C).

-

Nitration Reaction: Dissolve the starting material (e.g., a methyl isophthalate derivative) in a suitable solvent and add it dropwise to the cold nitrating mixture. The reaction temperature should be carefully controlled to prevent over-nitration and side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture onto crushed ice, which will cause the crude product to precipitate.

-

Purification: The precipitate is then filtered, washed with cold water until the washings are neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Research and Development

As a difunctional molecule, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups can be selectively modified. For example, the nitro group can be reduced to an amine, which can then be used in amide bond formation or the construction of heterocyclic rings. The carboxylic acid and ester groups provide handles for further chemical transformations.

Potential Signaling Pathway Involvement (Hypothetical):

While this compound is primarily a synthetic intermediate, its derivatives could potentially interact with biological pathways. For instance, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a process that can be exploited in the design of hypoxia-activated prodrugs.

Caption: Hypothetical bioactivation of a prodrug derived from the core compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

References

In-Depth Technical Guide: Molecular Weight of 3-(Methoxycarbonyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound 3-(Methoxycarbonyl)-2-nitrobenzoic acid. The determination of an accurate molecular weight is a fundamental parameter in chemical synthesis, analysis, and formulation within the drug development process.

Molecular Formula and Structure

The chemical formula for this compound is C₉H₇NO₆.[1] This formula dictates the precise number of atoms of each element present in a single molecule of the compound.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

The standard atomic weights used for this calculation are:

The molecular weight is calculated as follows:

| Element | Symbol | Quantity | Atomic Weight (u) | Total Weight (u) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Total | 225.156 |

The calculated molecular weight of this compound is 225.156 g/mol . This value is consistent with commercially available sources, which list the molecular weight as 225.16 g/mol .[1]

Experimental Protocols and Visualization

The determination of a compound's molecular weight is a computational process based on its established molecular formula and the standard atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. The primary experimental method to confirm this would be mass spectrometry, which would yield a mass-to-charge ratio consistent with this calculated molecular weight.

Similarly, the request for diagrams of signaling pathways or experimental workflows is not relevant to the calculation of a molecular property like molecular weight. A logical relationship diagram for this calculation is provided below.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. youtube.com [youtube.com]

- 12. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. youtube.com [youtube.com]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Oxygen, atomic [webbook.nist.gov]

3-(Methoxycarbonyl)-2-nitrobenzoic acid chemical structure

An In-depth Technical Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Due to the limited availability of direct experimental data for this specific compound, this document establishes its predicted chemical properties, synthesis, and reactivity by drawing comparisons with the closely related and well-documented compound, 3-methoxy-2-nitrobenzoic acid, and by applying established principles of organic chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted benzoic acid derivative. Its structure features a carboxylic acid group, a nitro group at the ortho position, and a methoxycarbonyl group (methyl ester) at the meta position. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic building block.

Nitrobenzoic acids are valuable precursors in the synthesis of a wide array of functional molecules, including dyes and pharmaceuticals.[1] The presence of the electron-withdrawing nitro group significantly influences the molecule's acidity and reactivity.[1]

Table 1: Chemical Identifiers

| Identifier | This compound (Target Compound) | 3-Methoxy-2-nitrobenzoic acid (Reference Compound) |

| IUPAC Name | This compound | 3-Methoxy-2-nitrobenzoic acid |

| Synonyms | 2-Nitroisophthalic acid 3-methyl ester | 2-Nitro-m-anisic acid, 2-Nitro-3-methoxybenzoic acid[2][3] |

| CAS Number | Not readily available | 4920-80-3[2] |

| Molecular Formula | C₉H₇NO₆ | C₈H₇NO₅[2][4] |

| SMILES String | O=C(OC)c1cccc(c1--INVALID-LINK--[O-])C(=O)O | COc1cccc(C(O)=O)c1--INVALID-LINK--=O |

| InChI Key | Not readily available | YMOMYSDAOXOCID-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | This compound (Predicted) | 3-Methoxy-2-nitrobenzoic acid (Experimental) |

| Molecular Weight | 225.15 g/mol | 197.14 g/mol [4] |

| Appearance | Predicted to be a white to off-white solid | White to pale beige powder/crystalline solid[3][5] |

| Melting Point | Not readily available | 253-257 °C[5] |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO | Soluble in organic solvents |

Synthesis and Reaction Logic

The most logical synthetic route to this compound is the electrophilic aromatic substitution (nitration) of a suitable precursor, methyl 3-(methoxycarbonyl)benzoate (also known as dimethyl isophthalate). The reaction involves the introduction of a nitro group (NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst, generating the highly reactive nitronium ion (NO₂⁺).[1]

The directing effects of the two methoxycarbonyl groups on the starting material are crucial. Both are electron-withdrawing and meta-directing. This would typically direct the incoming electrophile to position 5. However, nitration at position 2, between the two ester groups, is also possible, though may be sterically hindered. A more plausible route might involve the nitration of 3-methylbenzoic acid, followed by esterification and then oxidation of the methyl group. A patented method describes the nitration of methyl 3-methylbenzoate using acetic anhydride and nitric acid to improve selectivity and yield.[6]

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocol: Nitration of a Benzoic Acid Ester

The following is a generalized protocol for the nitration of a benzoic acid ester, which can be adapted for the synthesis of this compound from its corresponding precursor.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Materials and Reagents:

-

Methyl 3-(methoxycarbonyl)benzoate (or other suitable precursor)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)[7]

-

Concentrated Nitric Acid (HNO₃, 70%)[7]

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Preparation of Nitrating Mixture: In a clean, dry flask, carefully add a measured volume of concentrated nitric acid. Cool the flask in an ice bath. While stirring, slowly add an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during this addition as the process is highly exothermic.[9]

-

Reaction Setup: In a separate round-bottom flask, dissolve the benzoic acid ester precursor in a sufficient amount of concentrated sulfuric acid. Cool this solution in an ice bath to between 0 and 5 °C.[8][10]

-

Nitration: While vigorously stirring the cooled ester solution, add the chilled nitrating mixture dropwise. The rate of addition should be controlled to ensure the reaction temperature does not exceed 15 °C.[7][8]

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes, then allow it to stand at room temperature for another 10 minutes to ensure the reaction goes to completion.[7]

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water.[8][10] The crude product should precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid several times with cold deionized water to remove residual acids, followed by a wash with a small amount of ice-cold ethanol or methanol to remove impurities.[7][8]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final, purified product.[9]

Analytical Workflow and Spectroscopic Characterization

-

¹H NMR: Expect signals for the aromatic protons, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH).

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid and ester (~1700-1730 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The NIST database provides IR and mass spectra for the reference compound, 3-methoxy-2-nitrobenzoic acid.[2][11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (225.15 g/mol ), along with characteristic fragmentation patterns.

Caption: General workflow for the analysis of the synthesized compound.

Reactivity and Applications in Drug Development

The true value of this compound lies in the reactivity of its three distinct functional groups, making it a highly versatile intermediate for synthesizing more complex molecules.[1] Nitrobenzoic acid derivatives are crucial building blocks for various pharmaceuticals, including analgesics, anti-inflammatory agents, and antimicrobial compounds.[12]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting amino group opens pathways to a vast range of compounds, such as heterocycles, amides, and sulfonamides.[1]

-

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for reactions like amidation (forming amides by reacting with amines) and esterification.

-

Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed back to a carboxylic acid, creating a nitro-substituted isophthalic acid, or transesterified with other alcohols to introduce different alkyl groups.

This multi-functional reactivity allows chemists to strategically build complex molecular architectures, a key process in modern drug discovery.

Caption: Potential synthetic transformations of the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, handling should be guided by the known hazards of related nitroaromatic compounds and the reagents used in its synthesis.

-

General Hazards: Nitroaromatic compounds can be irritants. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Reagent Hazards: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible materials.

References

- 1. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 2. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]

- 3. 3-Methoxy-2-nitrobenzoic Acid | 4920-80-3 | TCI AMERICA [tcichemicals.com]

- 4. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | FM70280 [biosynth.com]

- 5. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]

- 6. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 7. webassign.net [webassign.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitrobenzoic acid, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document will cover its chemical identity, properties, synthesis, and key applications, with a focus on its role in drug development.

Chemical Identity and Properties

The compound "3-(Methoxycarbonyl)-2-nitrobenzoic acid" as named is chemically ambiguous. Based on common chemical nomenclature and available literature, the intended compound is likely 3-Methoxy-2-nitrobenzoic acid .

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methoxy-2-nitrobenzoic acid .[1] It is also known by other names such as 2-Nitro-3-methoxybenzoic acid and m-Anisic acid, 2-nitro-.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-methoxy-2-nitrobenzoic acid[1] |

| CAS Number | 4920-80-3[2] |

| Molecular Formula | C₈H₇NO₅[3] |

| Molecular Weight | 197.14 g/mol [3] |

| InChI Key | YMOMYSDAOXOCID-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])C(=O)O |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to pale beige powder | ChemicalBook |

| Melting Point | 253-257 °C (lit.) | Sigma-Aldrich |

| Enthalpy of Sublimation (ΔsubH) | 136.6 ± 1.3 kJ/mol at 404 K | NIST WebBook[2] |

| XLogP3 | 1.6 | PubChem[1] |

Synthesis of 3-Methoxy-2-nitrobenzoic acid

The primary method for synthesizing 3-Methoxy-2-nitrobenzoic acid is through the electrophilic nitration of 3-methoxybenzoic acid.[4] The methoxy and carboxylic acid groups on the benzene ring direct the incoming nitro group. Due to steric hindrance from the adjacent carboxylic acid group, the 2-nitro isomer is the major product.[4] Other reported synthetic routes include the oxidation of 3-methoxy-2-nitrotoluene and a multi-step synthesis starting from methyl 3-methylbenzoate.[4]

Caption: General synthesis pathway for 3-Methoxy-2-nitrobenzoic acid.

The following is a generalized protocol based on typical electrophilic aromatic substitution reactions:

-

Reaction Setup: In a flask equipped with a stirrer and maintained in an ice bath, slowly add concentrated sulfuric acid to 3-methoxybenzoic acid.

-

Nitrating Agent Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid while maintaining a low temperature (typically 0-10 °C) to control the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold water until the washings are neutral, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development and Organic Synthesis

3-Methoxy-2-nitrobenzoic acid is a valuable building block in organic synthesis, primarily due to its multiple reactive functional groups.[5] The carboxylic acid can undergo esterification and amidation, while the nitro group can be reduced to an amine, which opens up a wide range of further chemical transformations.[4]

A significant application of this compound is as a key intermediate in the synthesis of pyrrolobenzodiazepine (PBD) compounds, a class of molecules known for their anti-tumor activity.[4]

Caption: Role of 3-Methoxy-2-nitrobenzoic acid in PBD synthesis.

While 3-Methoxy-2-nitrobenzoic acid itself is not reported to have significant biological activity, its derivatives have been investigated as potential therapeutics. For instance, some derivatives have been identified as potent enzyme inhibitors, such as inhibitors of fatty acid amide hydrolase.[4] This highlights the importance of this scaffold in medicinal chemistry for the development of novel bioactive molecules.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the separation and analysis of 3-Methoxy-2-nitrobenzoic acid.

A general reverse-phase HPLC method for the analysis of 3-Methoxy-2-nitrobenzoic acid is as follows:

-

Column: A C18 stationary phase column (e.g., Newcrom R1) is suitable.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass Spectrometry compatibility).[6]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method can be used for monitoring reaction progress, assessing purity, and for preparative separation to isolate impurities.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methoxy-2-nitrobenzoic acid is classified with the following hazards:

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated area.

This technical guide provides a summary of the available information on 3-Methoxy-2-nitrobenzoic acid. Researchers and drug development professionals can use this as a starting point for further investigation and application of this versatile chemical compound.

References

- 1. 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 5. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]

- 6. 3-Methoxy-2-nitrobenzoic acid | SIELC Technologies [sielc.com]

Technical Guide: Physical Properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid. Due to the limited availability of experimental data for this specific compound in public literature, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed below.

Core Compound: this compound

CAS Number: 861593-27-3 Molecular Formula: C₉H₇NO₆[1][2][3] Molecular Weight: 225.15 g/mol [2] Synonyms: 2-Nitro-isophthalic acid monomethyl ester, 2-Nitroisophthalic acid methyl ester, 2-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester[2]

While experimental data is scarce, computational predictions for several key physical properties are available.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 400.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.82 ± 0.10 (Predicted) | [2] |

Comparative Data for Structurally Related Compounds

To provide a broader understanding, the following table summarizes the experimental physical properties of three related benzoic acid derivatives.

| Compound | CAS Number | Melting Point (°C) | Solubility | pKa |

| 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | 253-257[4] | Data not available | Data not available |

| 3-Nitrobenzoic acid | 121-92-6 | 140-142 | Soluble in oxygenated and chlorinated solvents; 0.33 g/100 mL water at 20°C[5][6][7] | 3.47[5][6] |

| 3-Methyl-2-nitrobenzoic acid | 5437-38-7 | 220-222[8] | < 1 mg/mL at 22.2°C[8] | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary tube method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Reading: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Check: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.

-

Sample Preparation: A known mass of the solute is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Quantification: The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

-

Temperature Dependence: The experiment can be repeated at different temperatures to determine the temperature-solubility profile.

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

-

Sample Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Titration Curve: A graph of pH versus the volume of titrant added is plotted.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Visualizations

Experimental Workflow: Melting Point Determination

References

- 1. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]

- 2. 2-NITRO-ISOPHTHALIC ACID MONOMETHYL ESTER | 861593-27-3 [chemicalbook.com]

- 3. 861593-27-3 | MFCD08690069 | this compound [aaronchem.com]

- 4. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]

- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 3-(Methoxycarbonyl)-2-nitrobenzoic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in any organic solvent has been identified.

This document will, therefore, provide a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. This methodology is a standard approach in chemical and pharmaceutical research. Additionally, a logical workflow for this experimental protocol is presented in a visual diagram. This guide is intended to equip researchers with the necessary information to generate the required solubility data in their own laboratories.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API). It significantly influences bioavailability, processability, and the formulation of dosage forms. For a compound such as this compound, which possesses both an ester and a carboxylic acid functional group along with a nitro group, understanding its solubility in a range of organic solvents is crucial for purification, crystallization, and formulation development. Organic solvents are frequently used in synthesis and purification steps, and knowledge of solubility is essential for optimizing these processes.

Quantitative Solubility Data

As of the latest literature review, there is no publicly available quantitative data summarizing the solubility of this compound in common organic solvents. For related compounds, qualitative descriptions are available. For instance, 3-methyl-2-nitro-benzoic acid is noted to be generally soluble in polar and non-polar organic solvents like ethanol and acetone.[1] Methyl 3-nitrobenzoate is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water. However, this information is not directly transferable to this compound due to differences in molecular structure and intermolecular forces.

To facilitate research and development, the following section provides a robust experimental protocol for determining this crucial data.

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of a solid compound in an organic solvent. This method is widely accepted and provides reliable and reproducible data.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the solute in the clear, saturated supernatant is then measured by a suitable analytical technique.

Materials and Equipment

-

Compound: this compound (or other compound of interest)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane).

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or GC-MS)

-

Procedure

-

Preparation of Solvent Mixtures: An excess amount of the solid compound is added to a vial containing a known volume or mass of the solvent. The "excess" is crucial to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours until the concentration in the supernatant remains constant).

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are allowed to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Sample Preparation: The filtered, saturated solution is then accurately diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: The concentration of the compound in the diluted sample is determined using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart of the key steps in the experimental determination of equilibrium solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive and standardized protocol for its determination. For researchers in the fields of chemistry and drug development, generating this data in-house is a critical step for the successful progression of any project involving this compound. The provided methodology and workflow diagram offer a clear and actionable path to obtaining reliable solubility information.

References

Technical Guide: Physicochemical Properties and Melting Point Determination of 3-(Methoxycarbonyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physicochemical properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS Number: 861593-27-3), with a primary focus on its melting point. Despite a thorough search of scientific databases and chemical supplier inventories, an experimentally determined melting point for this compound is not publicly available. This document provides a comprehensive, generalized protocol for the experimental determination of the melting point of a solid organic compound, which can be applied to this compound. Additionally, it summarizes the available physicochemical data for this compound and presents a logical workflow for its characterization.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a nitro group at the 2-position and a methoxycarbonyl group at the 3-position, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Accurate knowledge of the physicochemical properties of such compounds is crucial for their handling, characterization, and application in research and development. The melting point is a fundamental physical property that provides an indication of a substance's purity and identity. This guide serves to collate the known information on this compound and to provide a practical framework for determining its melting point.

Physicochemical Data

While the experimental melting point is not documented in readily accessible sources, other key physical and chemical properties of this compound have been identified. These are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 861593-27-3 | Synthonix[1], ChemicalBook[2], Ark Pharm[3] |

| Molecular Formula | C₉H₇NO₆ | Synthonix[1], ChemicalBook[2] |

| Molecular Weight | 225.16 g/mol | Synthonix[1], ChemicalBook[2] |

| Appearance | White to off-white solid (Predicted) | ChemicalBook[2] |

| Boiling Point | 400.9±35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.484±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 1.82±0.10 (Predicted) | ChemicalBook[2] |

| Purity | ≥97% (Commercially available) | Synthonix[1] |

Note: Predicted values are computationally derived and have not been experimentally verified.

Experimental Protocol: Melting Point Determination

The following is a generalized, standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus. This method is suitable for characterizing this compound.[4][5]

3.1. Materials and Equipment

-

Sample of this compound

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

-

Calibrated thermometer or digital temperature probe

3.2. Sample Preparation

-

Ensure the sample of this compound is dry and in the form of a fine powder. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[4]

-

Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube.

-

The packed sample should be approximately 2-3 mm in height.[6]

3.3. Measurement Procedure

-

Instrument Calibration: Before the first use, or periodically, check the calibration of the melting point apparatus using a standard compound with a known, sharp melting point.[4]

-

Rough Measurement:

-

Place the prepared capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute).[6]

-

Observe the sample and record the approximate temperature at which it melts. This provides a preliminary melting range.

-

Allow the apparatus to cool significantly before the next measurement.

-

-

Accurate Measurement:

-

Prepare a new capillary with the sample. Never re-melt a sample.[6]

-

Place the new capillary in the apparatus.

-

Rapidly heat the apparatus to a temperature approximately 15-20 °C below the approximate melting point observed in the rough measurement.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting range should be narrow (typically 0.5-2 °C) for a pure compound.

-

-

Repeatability: Repeat the accurate measurement at least once with a fresh sample to ensure the result is reproducible.

3.4. Reporting Results

The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete melting. A wide melting range often indicates the presence of impurities.

Workflow for Melting Point Determination

The logical flow for determining the melting point of a new or uncharacterized compound like this compound is depicted in the following diagram.

Caption: A generalized workflow for the experimental determination of a compound's melting point.

Conclusion

While a specific, experimentally verified melting point for this compound is not currently available in the public domain, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers and scientists can accurately characterize this and other novel compounds. The provided physicochemical data serves as a useful reference for the handling and use of this compound in further research and development activities.

References

- 1. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]

- 2. 2-NITRO-ISOPHTHALIC ACID MONOMETHYL ESTER | 861593-27-3 [chemicalbook.com]

- 3. 861593-27-3 | MFCD08690069 | this compound [aaronchem.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

Synthesis of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible synthetic route to 3-(Methoxycarbonyl)-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the proposed reaction pathway, experimental protocols, and relevant chemical data to facilitate its preparation in a laboratory setting.

Introduction

This compound is an aromatic compound featuring a carboxylic acid, a nitro group, and a methyl ester. This substitution pattern makes it a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules. The presence of ortho-positioned nitro and carboxylic acid functionalities, along with a vicinal ester group, offers multiple reaction sites for further chemical transformations, making it a molecule of significant interest in drug discovery and materials science.

This guide outlines a two-step synthetic approach starting from the commercially available methyl 3-methylbenzoate. The synthesis involves an initial nitration reaction followed by an oxidation step.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

-

Nitration: Methyl 3-methylbenzoate is nitrated to yield methyl 3-methyl-2-nitrobenzoate.

-

Oxidation: The methyl group of methyl 3-methyl-2-nitrobenzoate is then oxidized to a carboxylic acid to afford the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-methyl-2-nitrobenzoate

This procedure is adapted from a method using nitric acid and acetic anhydride, which can offer improved selectivity and milder conditions compared to traditional mixed acid nitration.[1]

Materials:

-

Methyl 3-methylbenzoate

-

Nitric acid (65%)

-

Acetic anhydride

-

Ice

-

Ethyl acetate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2.7 mL of 65% nitric acid in an ice bath.

-

Slowly add 3.8 mL of acetic anhydride to the cooled nitric acid with continuous stirring. Allow the mixture to react for 30 minutes while maintaining the temperature below 10 °C. This forms the nitrating agent.

-

In a separate beaker, prepare a solution of 3.0 g of methyl 3-methylbenzoate in 3.8 mL of acetic anhydride.

-

Slowly add the methyl 3-methylbenzoate solution dropwise to the nitrating mixture. The temperature of the reaction should be maintained between 0-5 °C throughout the addition.

-

After the addition is complete, slowly raise the temperature to 40-50 °C and maintain it for 15 minutes.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice with vigorous stirring. A yellow solid should precipitate.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure methyl 3-methyl-2-nitrobenzoate.

Expected Yield: A similar reaction has been reported to yield up to 93.85% of a mixture of isomers before recrystallization.[1]

Step 2: Synthesis of this compound

This step involves the oxidation of the methyl group of the intermediate. The electron-withdrawing nature of the nitro and ester groups can make the methyl group less reactive, thus requiring controlled but potent oxidation conditions. Potassium permanganate is a suitable oxidizing agent for this transformation.

Materials:

-

Methyl 3-methyl-2-nitrobenzoate

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve methyl 3-methyl-2-nitrobenzoate in a mixture of pyridine and water (e.g., a 1:2 v/v ratio).

-

Heat the solution to 80-90 °C with stirring.

-

Slowly add solid potassium permanganate in portions to the heated solution over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating the mixture for several hours until the reaction is complete (monitoring by TLC is recommended). A brown precipitate of manganese dioxide will form.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide. Wash the solid with a small amount of hot water.

-

Combine the filtrate and washings. If any unreacted starting material is present, it can be removed by extraction with diethyl ether.

-

Carefully acidify the aqueous solution to a pH of approximately 1-2 with concentrated sulfuric acid while cooling in an ice bath. A white or pale yellow precipitate of this compound should form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Methyl 3-methylbenzoate | C₉H₁₀O₂ | 150.17 | Colorless liquid | -29 |

| Methyl 3-methyl-2-nitrobenzoate | C₉H₉NO₄ | 195.17 | White to yellowish solid | Not available |

| This compound | C₉H₇NO₆ | 225.15 | Solid | Not available |

Table 2: Summary of Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time |

| 1 | Nitration | HNO₃, Acetic anhydride | Acetic anhydride | 0-5 (addition), 40-50 (reaction) | ~1 hour |

| 2 | Oxidation | KMnO₄ | Pyridine/Water | 80-90 | Several hours |

Logical Relationships and Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood.

-

Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.

-

Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.

-

The oxidation with potassium permanganate is also exothermic.

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis of this compound. The two-step approach, involving nitration followed by oxidation, utilizes readily available starting materials and established chemical transformations. The provided experimental protocols, data tables, and diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of the experimental procedures with appropriate safety precautions is essential for the successful and safe synthesis of the target compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

A Technical Guide to 3-(Methoxycarbonyl)-2-nitrobenzoic acid: Chemical Profile and Biological Potential of the Nitrobenzoic Acid Class

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid. Due to a lack of specific data on its mechanism of action, this document expands its scope to provide a comprehensive overview of the biological activities and mechanisms of the broader class of substituted nitrobenzoic acids. This guide summarizes key quantitative data on the biological effects of related compounds, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and drug development efforts in this area.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Currently, the scientific literature does not contain specific studies detailing its mechanism of action or biological activity. Its primary documented role is as a chemical intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 861593-27-3 | [1] |

| Molecular Formula | C9H7NO6 | [1] |

| Molecular Weight | 225.16 g/mol | [1] |

| SMILES | COC(=O)c1cccc(C(O)=O)c1--INVALID-LINK--=O | [1] |

Biological Activities of Substituted Nitrobenzoic Acids

While information on this compound is scarce, the broader class of substituted nitrobenzoic acids exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The presence and position of the nitro group, along with other substituents, significantly influence the molecule's electronic properties and its interaction with biological targets.[2][4]

Antimicrobial Activity

Substituted nitrobenzoic acids have demonstrated considerable efficacy against various microbial pathogens.[2] A prevalent mechanism of action is the intracellular bioreduction of the nitro group, which generates toxic reactive nitrogen species that can damage microbial DNA and other essential biomolecules.[2][5][6][7]

Antibacterial and Antifungal Activity: Certain nitrobenzoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] For example, methyl 3-methyl-4-nitrobenzoate has demonstrated antifungal activity against Candida guilliermondii.[8]

Antitubercular Activity: Nitrobenzoate esters have been investigated as prodrugs against Mycobacterium tuberculosis.[3][9] These compounds are thought to be activated by mycobacterial enzymes.[9] One key target for some nitro-containing compounds is the enzyme DprE1, which is crucial for the synthesis of the mycobacterial cell wall.[9]

Table 2: Summary of Antimicrobial Activity for Selected Nitrobenzoic Acid Derivatives

| Compound Class/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |

| Nitro-substituted benzothiazole derivatives | Pseudomonas aeruginosa | Effective Concentration | 50-100 µg/mL | [2] |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [2][8] |

| 4-Nitrobenzoic acid | M. tuberculosis complex | Inhibitory | - | [3][9] |

Anticancer Activity

The potential of nitrobenzoate derivatives as anticancer agents is an area of ongoing research.[3] Their mechanisms of action can include the inhibition of cancer cell migration and the induction of apoptosis.[3] For instance, some quinazolinone derivatives of nitrobenzoic acid have shown activity against breast cancer cell lines.[10]

Table 3: Anticancer Activity of a Substituted Nitrobenzoic Acid Derivative

| Compound Class | Specific Derivative | Target Cell Line | Activity Measurement | Result | Reference(s) |

| Quinazolinone Derivative | 4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-3-nitrobenzoic acid | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [2][10] |

Anti-inflammatory Activity

The anti-inflammatory potential of substituted nitrobenzoic acids has been linked to nitric oxide (NO) donor compounds.[2] These molecules are designed to release NO, a key signaling molecule involved in inflammation.[2] Additionally, certain nitrooxy derivatives of nitrobenzoic acid have been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines.[3]

Visualizing Mechanisms and Workflows

To aid in the understanding of the concepts discussed, the following diagrams illustrate a general mechanism of action for nitroaromatic compounds and a typical experimental workflow for assessing biological activity.

Caption: General mechanism of antimicrobial action for nitroaromatic compounds.

Caption: A general experimental workflow for drug discovery with nitrobenzoate derivatives.

Experimental Protocols

This section provides an overview of common experimental methodologies used in the synthesis and evaluation of nitrobenzoic acid derivatives.

General Synthesis of Nitrobenzoic Acid Esters

A common method for the synthesis of nitrobenzoic acid esters involves the reaction of the corresponding nitrobenzoic acid with an alcohol in the presence of an acid catalyst.

-

Procedure: To a solution of the desired nitrobenzoic acid in an appropriate alcohol (e.g., methanol, ethanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization or column chromatography, to yield the desired ester.[8]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure: Cancer cells are seeded in a 96-well plate and incubated. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours). After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into a purple formazan product. Finally, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10]

Conclusion

While this compound itself is not well-characterized in terms of its biological activity, the broader class of nitrobenzoic acids represents a versatile scaffold with significant potential in medicinal chemistry. The antimicrobial, anticancer, and anti-inflammatory activities demonstrated by various derivatives underscore the importance of the nitrobenzoic acid core in drug discovery. Further research is warranted to explore the biological potential of less-studied derivatives like this compound and to fully elucidate the mechanisms by which these compounds exert their effects.

References

- 1. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. svedbergopen.com [svedbergopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Discovery and History of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the chemical compound 3-(Methoxycarbonyl)-2-nitrobenzoic acid. While not a widely commercialized substance, this molecule holds significance as a potential synthetic intermediate and a subject of study in the broader context of nitrobenzoic acid chemistry. This document details its chemical identity, plausible synthetic pathways derived from historical and contemporary chemical literature, and its relationship to more extensively studied isomers. All available quantitative data is summarized, and detailed experimental protocols for related syntheses are provided to offer a foundational understanding for researchers.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 861593-27-3, is an aromatic carboxylic acid.[1][2][3][4][5] Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a nitro group at position 2, and a methoxycarbonyl group at position 3. The presence and relative positions of these functional groups—a carboxylic acid, a nitro group, and an ester—make it a molecule with potential for diverse chemical transformations and applications in organic synthesis.

Despite its confirmed existence and availability from specialty chemical suppliers, the specific discovery and detailed history of this compound are not well-documented in prominent scientific literature.[2][3][4][5] Its history is intrinsically linked to the broader exploration of isophthalic acid and its nitro-substituted derivatives. This guide pieces together its likely origins from the established chemistry of its isomers and precursors.

Chemical Identity:

| Property | Value |

| Systematic Name | This compound |

| CAS Number | 861593-27-3 |

| Molecular Formula | C₉H₇NO₆ |

| Molecular Weight | 225.16 g/mol |

Plausible Historical Synthesis and Discovery

The discovery of this compound is likely a result of systematic studies on the nitration of isophthalic acid and its esters, a field of research dating back to the early 20th century. While the primary focus of early research was on the commercially significant 5-nitroisophthalic acid, the formation of other isomers as byproducts is a common occurrence in electrophilic aromatic substitution reactions.

A logical synthetic pathway to this compound involves two key steps:

-

Nitration of Dimethyl Isophthalate: The nitration of dimethyl isophthalate would produce a mixture of nitro-substituted isomers.

-

Selective Monohydrolysis: Subsequent selective hydrolysis of one of the two methyl ester groups of dimethyl 2-nitroisophthalate would yield the target molecule.

Nitration of Dimethyl Isophthalate

The nitration of isophthalic acid and its derivatives has been a subject of chemical investigation for over a century. Early work, such as that cited in a 1910 volume of Berichte der deutschen chemischen Gesellschaft, focused on the synthesis of 5-nitroisophthalic acid.[1][6] This isomer is the major product due to the directing effects of the two meta-positioned carboxyl groups.

However, the formation of other isomers, including the 2-nitro and 4-nitro derivatives, is expected, albeit in smaller quantities. The nitration of dimethyl isophthalate with a mixture of nitric and sulfuric acid is known to produce dimethyl 5-nitroisophthalate as the main product, but also yields the undesirable isomeric dimethyl 4-nitro-isophthalate.[1][6] It is highly probable that the 2-nitro isomer, dimethyl 2-nitroisophthalate, is also formed as a minor byproduct in this reaction.

Logical Flow of Isomer Formation:

Caption: Nitration of dimethyl isophthalate yields a mixture of isomers.

Selective Monohydrolysis of Dimethyl 2-Nitroisophthalate

The conversion of dimethyl 2-nitroisophthalate to this compound requires the selective hydrolysis of a single ester group. This transformation is a common challenge in organic synthesis. Historical methods for the preparation of monoesters of dicarboxylic acids often involved carefully controlled partial saponification. For instance, the preparation of monomethyl 5-nitroisophthalate is documented and was a known compound in the mid-20th century.[1][6][7]

The first documented synthesis specifically leading to a monoester of a nitroisophthalic acid can be traced back to early 20th-century literature, which describes the formation of the monomethyl ester during the esterification of 5-nitroisophthalic acid.[1][6] This indicates that the concept of these monoesters was established long before the specific CAS number for the 2-nitro isomer was assigned.

Experimental Workflow for Synthesis:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

General Protocol for the Nitration of Dimethyl Isophthalate

This protocol is adapted from established methods for the nitration of aromatic esters.[1][6]

Materials:

-

Dimethyl isophthalate

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Water

-

Methanol or ethanol for recrystallization

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add dimethyl isophthalate to the cooled sulfuric acid with stirring until it is completely dissolved.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume).

-

Slowly add the nitrating mixture dropwise to the solution of dimethyl isophthalate, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at a controlled temperature (e.g., room temperature) for a specified period to allow the reaction to go to completion.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The solid precipitate, a mixture of nitroisomers, is collected by filtration and washed with cold water until the washings are neutral.

-

The crude product is then dried. The separation of the 2-nitro isomer from the more abundant 5-nitro and 4-nitro isomers would require techniques such as fractional crystallization or column chromatography.

General Protocol for the Selective Monohydrolysis of a Dimethyl Ester

This protocol is based on methods for the controlled saponification of diesters.[7][8]

Materials:

-

Dimethyl 2-nitroisophthalate

-

Methanol or another suitable solvent

-

Sodium hydroxide or potassium hydroxide solution of known concentration

-

Hydrochloric acid for acidification

Procedure:

-

Dissolve the dimethyl 2-nitroisophthalate in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of a standardized solution of sodium hydroxide or potassium hydroxide dropwise with vigorous stirring.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC), to observe the disappearance of the starting diester and the appearance of the monoester and diacid.

-

Once the desired degree of conversion to the monoester is achieved, quench the reaction by adding it to a cooled, dilute solution of hydrochloric acid to neutralize the excess base and protonate the carboxylate.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data

Historical quantitative data for the specific synthesis of this compound is scarce. However, data from related reactions provide an estimate of expected yields.

Table 1: Representative Yields for Related Reactions

| Reaction | Starting Material | Product | Reported Yield | Reference |

| Nitration | Dimethyl isophthalate | Dimethyl 5-nitroisophthalate | ~42% (unpurified) | [1] |

| Monohydrolysis | Dimethyl 5-nitroisophthalate | Monomethyl 5-nitroisophthalate | 75-78% | [7] |

| Esterification | 5-Nitroisophthalic acid | Dimethyl 5-nitroisophthalate | 98% | [7] |

It is important to note that the yield of the 2-nitro isomer from the nitration of dimethyl isophthalate would be significantly lower than that of the 5-nitro isomer.

Applications and Further Research

This compound is primarily of interest as a synthetic intermediate. The presence of three distinct functional groups allows for a variety of subsequent chemical modifications. For example:

-

The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or acylation.

-

The carboxylic acid can be converted to an acid chloride, amide, or other derivatives.

-

The ester group can be hydrolyzed or transesterified.

These potential transformations make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials. For instance, related nitrobenzoic acids are precursors in the synthesis of various therapeutic agents.[9]

To date, there is no documented involvement of this compound in specific signaling pathways. Its utility lies in its role as a precursor in synthetic chemistry.

Conclusion

The history of this compound is not one of a singular, celebrated discovery but rather an emergence from the systematic exploration of aromatic nitration chemistry. While overshadowed by its more common isomer, 5-nitroisophthalic acid, its existence is a testament to the complex product mixtures that can arise from electrophilic aromatic substitution. For contemporary researchers, this compound offers a versatile scaffold for the synthesis of novel molecules. The foundational synthetic principles established over a century ago for related compounds provide a clear and logical pathway for its preparation in the laboratory. Further research into the applications of this and other less-common nitrobenzoic acid isomers could unveil new opportunities in medicinal chemistry and materials science.

References

- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 2. Synthonix, Inc > 861593-27-3 | this compound [synthonix.com]

- 3. This compound - CAS:861593-27-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Methyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from 3-(Methoxycarbonyl)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable heterocyclic compounds, specifically benzisoxazolone and quinazolinedione derivatives, utilizing 3-(methoxycarbonyl)-2-nitrobenzoic acid as a key starting material. The protocols are based on established reductive cyclization strategies for ortho-substituted nitroaromatics and are adapted for this specific substrate.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. Its ortho-disposed nitro and carboxylic acid functionalities, along with the additional methoxycarbonyl group, provide multiple reactive sites for intramolecular cyclization reactions. Reductive cyclization of the nitro group is a particularly effective strategy for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry and drug discovery. This document outlines two primary synthetic routes commencing from this compound:

-

Synthesis of Methyl 1,3-dihydro-3-oxo-2,1-benzisoxazole-6-carboxylate: This pathway involves the selective partial reduction of the nitro group to a hydroxylamine, which subsequently undergoes intramolecular cyclization with the adjacent carboxylic acid to form the benzisoxazolone ring system.

-

Synthesis of Methyl 1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-carboxylate: This route requires the complete reduction of the nitro group to an amine. The resulting anthranilic acid derivative is then cyclized with a suitable C1 synthon, such as urea or a phosgene equivalent, to furnish the quinazolinedione scaffold.

These heterocyclic cores are of significant interest due to their presence in numerous biologically active molecules. The protocols provided herein are designed to be robust and adaptable for research and development purposes.

Synthesis of Methyl 1,3-dihydro-3-oxo-2,1-benzisoxazole-6-carboxylate

This synthesis proceeds via a one-pot, two-step protocol involving the partial reduction of the nitro group to a hydroxylamine, followed by in-situ cyclization. This method offers the advantage of mild reaction conditions and potentially high yields without the need for extensive purification of intermediates.[1][2]

Experimental Protocol

Materials:

-

This compound

-

Zinc dust (activated)

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add activated zinc dust (3.0-5.0 eq) portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield methyl 1,3-dihydro-3-oxo-2,1-benzisoxazole-6-carboxylate.

Data Presentation

| Parameter | Value/Condition | Reference |

| Starting Material | This compound | - |

| Key Reagents | Zinc, Ammonium Chloride | [2] |

| Solvent | Methanol/Water | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 2-4 hours | [2] |

| Expected Yield | Good to Excellent | [1][2] |

Experimental Workflow

References

The Role of 3-(Methoxycarbonyl)-2-nitrobenzoic Acid as a Versatile Precursor in the Discovery of Potent Kinase Inhibitors

For Immediate Release